tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate
Description
tert-Butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate: is a compound that features a unique bicyclo[111]pentane structure, which is known for its rigidity and stability
Properties
CAS No. |
2763755-54-8 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate typically involves the use of tricyclo[1.1.1.01,3]pentane (TCP) as a precursor. The process includes a triethylborane-initiated atom-transfer radical addition ring-opening of TCP with alkyl halides . This method is favored due to its mild reaction conditions and broad substrate scope, allowing for the incorporation of various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: The bicyclo[1.1.1]pentane structure can be oxidized or reduced under specific conditions to yield various derivatives.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions to form linear or cyclic products.
Common Reagents and Conditions
Triethylborane: Used in the initial synthesis for radical addition reactions.
Alkyl Halides: Serve as substrates for the radical addition.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized to enhance their properties for specific applications.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate is used as a building block for the synthesis of complex molecules. Its rigid structure makes it an excellent candidate for creating stable compounds with defined geometries.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a bioisostere in drug design. The bicyclo[1.1.1]pentane moiety can mimic the properties of aromatic rings, providing enhanced metabolic stability and membrane permeability .
Industry
In industrial applications, the compound is investigated for its use in the development of new materials with unique mechanical and thermal properties. Its stability and rigidity make it suitable for high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure provides a rigid scaffold that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups attached to the core structure.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)methylcarbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
What sets tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate apart from similar compounds is its azetidine ring, which adds an additional layer of complexity and potential reactivity. This unique feature allows for a broader range of chemical modifications and applications, making it a versatile compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
